4-butoxy-N-(3-phenylpropyl)benzamide

Description

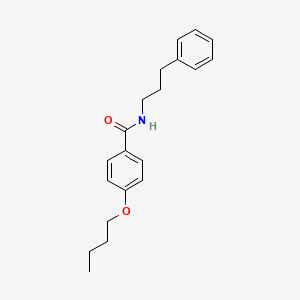

4-Butoxy-N-(3-phenylpropyl)benzamide is a benzamide derivative characterized by a 4-butoxy-substituted benzoyl group linked to a 3-phenylpropylamine moiety. The compound’s synthesis likely involves nickel-catalyzed oxidative amidation of 4-butoxybenzaldehyde with 3-phenylpropylamine, as demonstrated in analogous reactions . Its structural features suggest moderate lipophilicity due to the butoxy chain and aromatic phenylpropyl group, which may influence bioavailability and target binding.

Properties

IUPAC Name |

4-butoxy-N-(3-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-2-3-16-23-19-13-11-18(12-14-19)20(22)21-15-7-10-17-8-5-4-6-9-17/h4-6,8-9,11-14H,2-3,7,10,15-16H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRVDVIGUCMEKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Implications :

Receptor Agonism (FPR2):

- Quin-C1 : Acts as a selective FPR2 agonist (pEC50 ~6–7), inducing chemotaxis and calcium mobilization without superoxide generation .

- This compound : While untested, the 4-butoxy group’s lipophilicity and the 3-phenylpropyl chain’s flexibility may modulate FPR2 binding efficacy differently than Quin-C1’s rigid quinazolinyl group.

Enzyme Inhibition (PCAF HAT):

- 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17): Exhibits 79% inhibition at 100 μM, outperforming anacardic acid (68%) .

- This compound: Lacks the 2-acylamino substituent critical for PCAF HAT inhibition, suggesting lower activity in this context.

Catalytic Efficiency:

- 4-Chloro-N-(3-phenylpropyl)benzamide (4i): Achieves a turnover number (TON) of 309 in nickel-catalyzed oxidative amidation .

- Butoxy Analogue : The bulkier butoxy group may reduce catalytic efficiency due to steric hindrance, though this remains untested.

Physicochemical Properties

| Property | This compound | 4-Chloro Analogue | Quin-C1 |

|---|---|---|---|

| logP (Estimated) | ~4.5–5.0 | ~3.8 | ~3.5 |

| Solubility | Low (lipophilic) | Moderate | Moderate |

| Molecular Weight | ~353.5 g/mol | ~303.8 g/mol | ~473.5 g/mol |

Key Observations :

- The 4-butoxy group increases logP compared to chloro or methoxy substituents, favoring blood-brain barrier penetration but reducing aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.